[(1,2-Dichloro-3,3,3-trifluoroprop-1-en-1-yl)sulfanyl]benzene
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Overview
Description
[(1,2-Dichloro-3,3,3-trifluoroprop-1-en-1-yl)sulfanyl]benzene is a complex organic compound characterized by the presence of both halogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,2-Dichloro-3,3,3-trifluoroprop-1-en-1-yl)sulfanyl]benzene typically involves the reaction of 1,2-dichloro-3,3,3-trifluoropropene with a thiol derivative of benzene. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in this synthesis include bases such as sodium hydroxide or potassium carbonate, which facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification through distillation or recrystallization to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
[(1,2-Dichloro-3,3,3-trifluoroprop-1-en-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in the replacement of halogen atoms with other functional groups.
Scientific Research Applications
[(1,2-Dichloro-3,3,3-trifluoroprop-1-en-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which [(1,2-Dichloro-3,3,3-trifluoroprop-1-en-1-yl)sulfanyl]benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s halogen and sulfur atoms play a crucial role in its reactivity and binding affinity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene
- 1,3-Dichloro-2-fluoro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene
Uniqueness
[(1,2-Dichloro-3,3,3-trifluoroprop-1-en-1-yl)sulfanyl]benzene is unique due to the presence of both halogen and sulfur atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific chemical functionalities.
Properties
CAS No. |
34633-54-0 |
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Molecular Formula |
C9H5Cl2F3S |
Molecular Weight |
273.10 g/mol |
IUPAC Name |
(1,2-dichloro-3,3,3-trifluoroprop-1-enyl)sulfanylbenzene |
InChI |
InChI=1S/C9H5Cl2F3S/c10-7(9(12,13)14)8(11)15-6-4-2-1-3-5-6/h1-5H |
InChI Key |
HVYOSGAPZWBZEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(=C(C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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